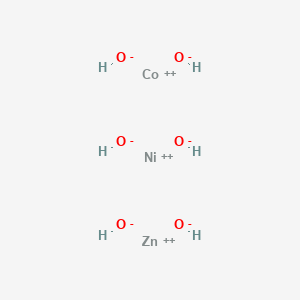
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6) is a ternary hydroxide compound that incorporates cobalt, nickel, and zinc ions in a specific stoichiometric ratio. This compound is of significant interest due to its unique electrochemical properties, making it a valuable material in various applications, particularly in energy storage and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) zinc hydroxide typically involves a hydrothermal method. In this process, cobalt, nickel, and zinc salts (such as their nitrates or acetates) are dissolved in water, and a precipitating agent like sodium hydroxide is added to the solution. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C, for several hours. This results in the formation of a well-defined nanostructure of the hydroxide compound .
Industrial Production Methods
On an industrial scale, the production of cobalt(2+) nickel(2+) zinc hydroxide can be achieved through a continuous precipitation process. This involves the controlled addition of metal salt solutions and a precipitating agent in a reactor, followed by filtration, washing, and drying of the precipitate. The process parameters, such as pH, temperature, and concentration, are carefully monitored to ensure the desired composition and properties of the final product .
化学反应分析
Types of Reactions
Cobalt(2+) nickel(2+) zinc hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the metal ions can change their oxidation states.
Substitution Reactions: The hydroxide ions can be replaced by other anions, such as sulfates or carbonates, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the metal ions in the compound.
Reducing Agents: Sodium borohydride or hydrazine can reduce the metal ions to their lower oxidation states.
Substituting Agents: Sodium sulfate or sodium carbonate can be used to introduce sulfate or carbonate ions into the compound.
Major Products Formed
Oxidation Products: Oxidized forms of the metal hydroxides, such as cobalt(III) hydroxide, nickel(III) hydroxide, and zinc oxide.
Substitution Products: Mixed metal sulfates or carbonates, depending on the substituting agent used.
科学研究应用
Cobalt(2+) nickel(2+) zinc hydroxide has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in supercapacitors and batteries due to its high capacitance and excellent cycling stability.
Electrochemical Sensors: It is employed in the development of sensors for detecting heavy metals and other analytes in environmental and biological samples.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism by which cobalt(2+) nickel(2+) zinc hydroxide exerts its effects is primarily through its electrochemical properties. The compound can undergo reversible redox reactions, allowing it to store and release charge efficiently. The presence of multiple metal ions enhances its conductivity and stability, making it an effective material for energy storage and catalysis .
相似化合物的比较
Similar Compounds
Cobalt(2+) hydroxide: Used in similar applications but lacks the enhanced properties provided by the addition of nickel and zinc.
Nickel(2+) hydroxide: Commonly used in batteries but has lower stability compared to the ternary hydroxide.
Zinc hydroxide: Primarily used in medicinal and cosmetic applications but does not have the same electrochemical properties.
Uniqueness
Cobalt(2+) nickel(2+) zinc hydroxide stands out due to its combination of high capacitance, stability, and conductivity. The synergistic effect of the three metal ions results in superior performance in energy storage and catalytic applications compared to the individual metal hydroxides .
属性
CAS 编号 |
161369-43-3 |
|---|---|
分子式 |
CoH6NiO6Zn |
分子量 |
285.1 g/mol |
IUPAC 名称 |
zinc;cobalt(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Ni.6H2O.Zn/h;;6*1H2;/q2*+2;;;;;;;+2/p-6 |
InChI 键 |
FADXZUOQMVGNAC-UHFFFAOYSA-H |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
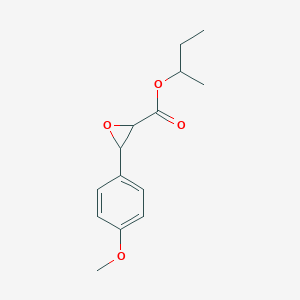
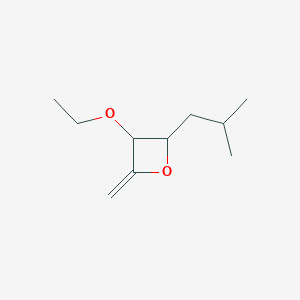
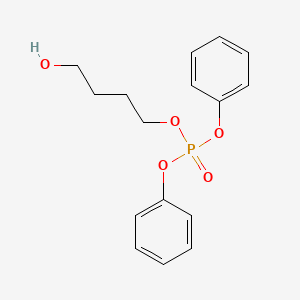
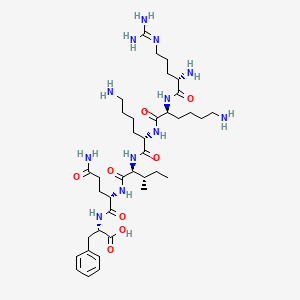
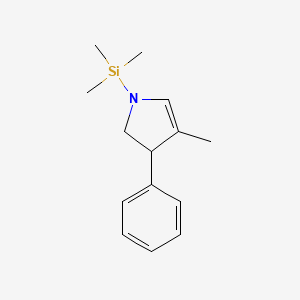
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

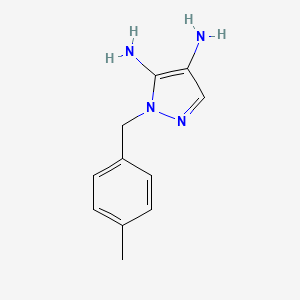
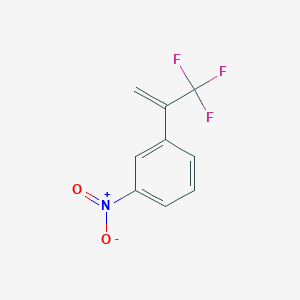
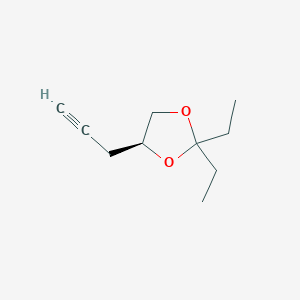
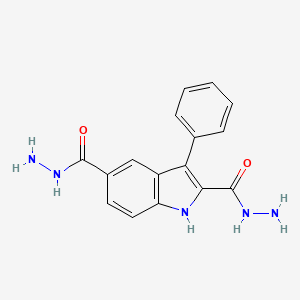
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
